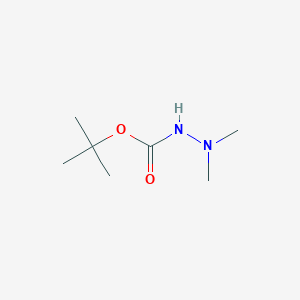
tert-Butyl 2,2-dimethylhydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate and related compounds typically involves refluxing tert-butyl carbazate with the corresponding aldehyde in ethanol, yielding products in appreciable amounts. These products are identified using spectral data analysis, including single crystal X-ray analysis for structure confirmation (Bhat et al., 2019). Another approach involves the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to compounds with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate derivatives has been carried out using single-crystal X-ray diffraction, revealing that these compounds can crystallize in monoclinic systems with specific space groups. Theoretical calculations and molecular electrostatic potential surface (MEPS) analysis have also been employed to understand the reactivity behavior of these compounds (Bhat et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving tert-Butyl 2,2-dimethylhydrazine-1-carboxylate derivatives have been explored, such as palladium-catalyzed carbonylative cyclization, which leads to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones. These reactions demonstrate the versatility and reactivity of the tert-butyl carbazate derivatives under various conditions (Bae & Cho, 2014).
Physical Properties Analysis
The physical properties of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies have shown that these compounds can form stable crystals with specific configurations, and their solubility can vary depending on the substituents present in the molecule (Wu et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, have been a subject of study for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate derivatives. These studies often involve theoretical calculations and experimental analyses to predict and observe the behavior of these compounds in chemical reactions. For example, their ability to undergo palladium-catalyzed cross-coupling reactions opens up possibilities for creating highly functionalized and unusual types of hydrazines (Barluenga et al., 2007).
Safety And Hazards
The safety data sheet for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate indicates that it is a hazardous substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl N-(dimethylamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQWPZWIICWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621349 |
Source


|
| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |
CAS RN |
160513-29-1 |
Source


|
| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)


![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)


![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)



![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)